2-(Piperidin-4-ylmethyl)pyridine
Overview
Description
“2-(Piperidin-4-ylmethyl)pyridine” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of “2-(Piperidin-4-ylmethyl)pyridine” is characterized by a piperidine ring attached to a pyridine ring via a methylene bridge . The molecular weight of its dihydrochloride form is 249.18 .
Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, the reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .
Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
2-(Piperidin-4-ylmethyl)pyridine: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for designing drugs due to their presence in over twenty classes of pharmaceuticals . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are all significant in medicinal chemistry.
Anticancer Applications
Piperidine derivatives, including those derived from 2-(Piperidin-4-ylmethyl)pyridine, have shown promise in anticancer research. They have been utilized in the development of compounds that exhibit antiproliferative and antimetastatic effects on various cancer types . This includes the inhibition of cell proliferation and the arrest of the cell cycle in cancer cells, which is a critical aspect of cancer therapy .
Antimicrobial and Antifungal Agents
The structural moiety of piperidine is integral in the development of antimicrobial and antifungal agents. Research has indicated that piperidine derivatives can be effective against a broad spectrum of microbial and fungal pathogens, making them valuable in the treatment of infectious diseases .
Neuroprotective Agents
Compounds containing the piperidine structure have been investigated for their neuroprotective properties. They are considered potential candidates for treating neurodegenerative diseases like Alzheimer’s due to their ability to interact with various neurotransmitter systems .
Analgesic and Anti-inflammatory Agents
The piperidine nucleus is a common feature in many analgesic and anti-inflammatory drugs. Derivatives of 2-(Piperidin-4-ylmethyl)pyridine may contribute to the development of new pain relief medications with improved efficacy and reduced side effects .
Antihypertensive and Cardiovascular Agents
Piperidine derivatives are also explored for their cardiovascular benefits, including antihypertensive effects. They may play a role in the synthesis of drugs that help manage blood pressure and contribute to cardiovascular health .
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-4-ylmethyl)pyridine is Lysine Specific Demethylase 1 (LSD1) . LSD1 is an enzyme responsible for maintaining balanced methylation levels at histone H3 lysine 4 (H3K4), a biomarker for active gene transcription . Dysregulated histone lysine methylations may lead to diseases such as cancer .
Mode of Action
2-(Piperidin-4-ylmethyl)pyridine interacts with LSD1 as a potent inhibitor , with Ki values as low as 29 nM . These compounds are competitive inhibitors against a dimethylated H3K4 substrate . This interaction results in an increase in cellular H3K4 methylation .
Biochemical Pathways
The inhibition of LSD1 by 2-(Piperidin-4-ylmethyl)pyridine affects the methylation-demethylation cycle of histone H3K4 . This disruption can lead to changes in gene expression regulation, which can have downstream effects on various cellular processes .
Result of Action
The inhibition of LSD1 by 2-(Piperidin-4-ylmethyl)pyridine leads to an increase in cellular H3K4 methylation . This change can strongly inhibit the proliferation of several leukemia and solid tumor cells, with EC50 values as low as 280 nM . These compounds have negligible effects on normal cells .
Safety and Hazards
The safety data sheet for a similar compound, pyridine, indicates that it is classified as a flammable liquid (Category 2), and it has acute toxicity when ingested, inhaled, or comes in contact with skin (Category 4). It also causes skin irritation (Category 2) and serious eye irritation (Category 2A) .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research in this field may focus on the development of novel synthesis methods and the exploration of the therapeutic potential of piperidine derivatives.
properties
IUPAC Name |
2-(piperidin-4-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXARRSLNCQTCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethyl)pyridine | |
CAS RN |
811812-57-4 | |
Record name | 2-[(piperidin-4-yl)methyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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